2-(4-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(4-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential biological and pharmacological activities. It is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form an intermediate, which is then cyclized with propylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrimido[4,5-d]pyrimidine: Structurally related but with distinct pharmacological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a more complex fused ring system and unique biological effects.
Uniqueness
2-(4-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H19ClN4 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C17H19ClN4/c1-4-9-19-15-10-11(2)20-17-12(3)16(21-22(15)17)13-5-7-14(18)8-6-13/h5-8,10,19H,4,9H2,1-3H3 |
InChI Key |
WTMPYTZVUNHEBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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